Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a nitrophenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated precursor.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and hydroxylated furans.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-1,3-thiazole-5-carboxylate: shares similarities with other thiazole and furan derivatives, such as:
Uniqueness
- The unique combination of thiazole, furan, and nitrophenyl groups in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S2/c1-3-28-17(25)15-10(2)20-19(31-15)22-18(30)21-16(24)14-8-7-13(29-14)11-5-4-6-12(9-11)23(26)27/h4-9H,3H2,1-2H3,(H2,20,21,22,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQQOBMQARBWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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